Arachidoyl-DL-carnitine chloride
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Overview
Description
Arachidoyl-DL-carnitine chloride, also known as eicosanoyl-DL-carnitine chloride, is a quaternary ammonium compound. It is a derivative of carnitine, which plays a crucial role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. This compound is of interest in various fields, including biochemistry, pharmacology, and industrial applications.
Mechanism of Action
Mode of Action
It is known that carnitine derivatives play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
DL-Arachidoyl Carnitine Chloride is involved in various metabolic pathways. The most significant of these is the fatty acid metabolism, where it plays a role in the transport of fatty acids into the mitochondria for β-oxidation . This process is crucial for maintaining energy homeostasis within the body .
Pharmacokinetics
It is known that carnitine and its derivatives are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The presence of arachidonoyl-carnitine (C20:4) has been associated with increased glucose levels and decreased plasma HDL-C levels . It has also been associated with less blood pressure lowering . These findings suggest that DL-Arachidoyl Carnitine Chloride may have significant effects on cardiometabolic responses .
Action Environment
The action, efficacy, and stability of DL-Arachidoyl Carnitine Chloride can be influenced by various environmental factors. These factors could include the physiological state of the individual, the presence of other compounds, and the specific conditions under which the compound is stored and handled . For instance, it is recommended that DL-Arachidoyl Carnitine Chloride be stored at -20°C and protected from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arachidoyl-DL-carnitine chloride typically involves the esterification of carnitine with arachidic acid (eicosanoic acid). The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Arachidoyl-DL-carnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or quaternary ammonium sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products
Oxidation: Arachidic acid and carnitine.
Reduction: Arachidyl alcohol and carnitine.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Arachidoyl-DL-carnitine chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the formulation of nutritional supplements and as an additive in cosmetic products.
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated form of carnitine with neuroprotective properties.
Propionyl-L-carnitine: A derivative of carnitine used in the treatment of cardiovascular diseases.
Uniqueness
Arachidoyl-DL-carnitine chloride is unique due to its long-chain fatty acid moiety, which enhances its ability to transport long-chain fatty acids into the mitochondria. This property makes it particularly useful in studies related to fatty acid metabolism and energy production.
Properties
IUPAC Name |
(3-carboxy-2-icosanoyloxypropyl)-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h25H,5-24H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOCROGCULHZKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647366 |
Source
|
Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149116-07-4 |
Source
|
Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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